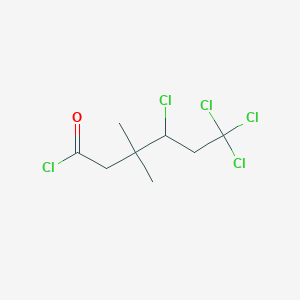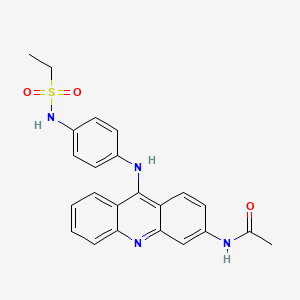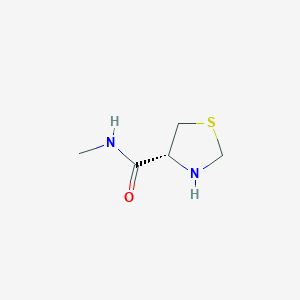
4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with a thiol compound, followed by cyclization to form the thiazolidine ring. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets through binding, inhibition, or activation, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidine-2,4-diones: Studied for their anti-inflammatory and anticancer activities.
Uniqueness
4-Thiazolidinecarboxamide,N-methyl-,(4R)-(9CI) is unique due to its specific structure and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Properties
CAS No. |
270258-77-0 |
|---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
(4R)-N-methyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C5H10N2OS/c1-6-5(8)4-2-9-3-7-4/h4,7H,2-3H2,1H3,(H,6,8)/t4-/m0/s1 |
InChI Key |
ALOMAPQTTDQPQH-BYPYZUCNSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CSCN1 |
Canonical SMILES |
CNC(=O)C1CSCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


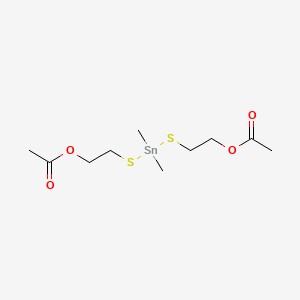
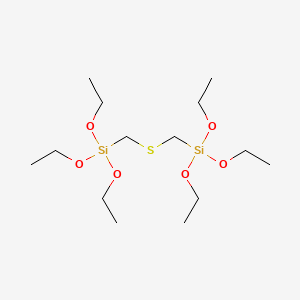
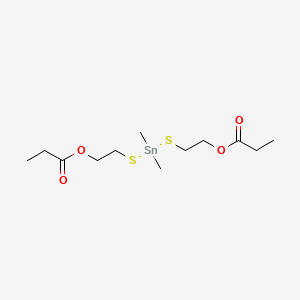
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
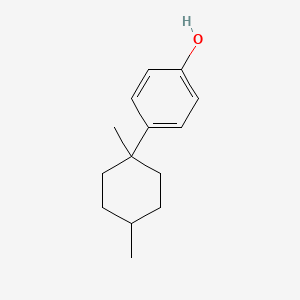
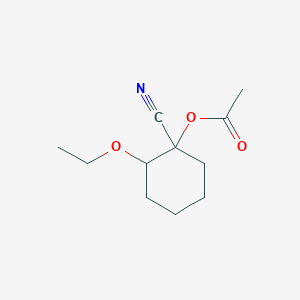
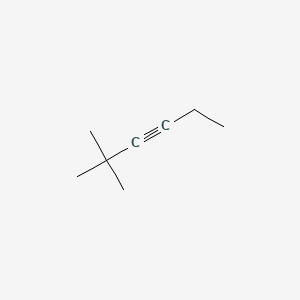
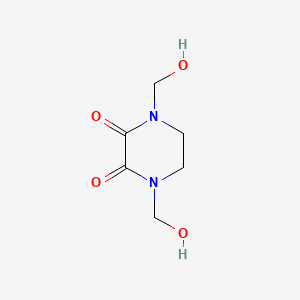
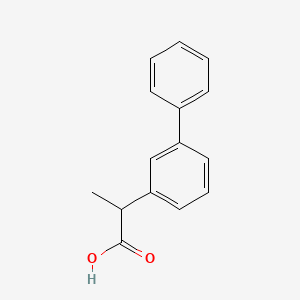
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
